molecular formula C7H14ClNO B12945978 Endo-8-azabicyclo[3.2.1]octan-2-ol;hydrochloride

Endo-8-azabicyclo[3.2.1]octan-2-ol;hydrochloride

Cat. No.: B12945978
M. Wt: 163.64 g/mol
InChI Key: RGVUEZZFOBZYQJ-VWZUFWLJSA-N
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Description

Endo-8-azabicyclo[3.2.1]octan-2-ol;hydrochloride is a chemical compound with the molecular formula C7H14ClNO. It is a derivative of the tropane alkaloid family, which is known for its diverse biological activities. This compound is often used in scientific research due to its unique structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Endo-8-azabicyclo[3.2.1]octan-2-ol;hydrochloride typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. One common method starts with the enantioselective construction of an acyclic starting material that contains all the required stereochemical information. This is followed by a stereocontrolled formation of the bicyclic scaffold .

Industrial Production Methods

In industrial settings, the compound can be synthesized by the addition, condensation, and decarboxylation of butanedial with isopropylamine hydrochloride and acetonedicarboxylic acid in the presence of sodium acetate. The resulting isopropyl nor-tropinone is then hydrogenated using an active nickel catalyst .

Chemical Reactions Analysis

Types of Reactions

Endo-8-azabicyclo[3.2.1]octan-2-ol;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: It can be reduced under specific conditions to yield other tropane derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atom.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions.

Major Products Formed

The major products formed from these reactions include various tropane derivatives, which can have different biological activities and applications.

Scientific Research Applications

Endo-8-azabicyclo[3.2.1]octan-2-ol;hydrochloride is widely used in scientific research due to its unique structure and properties. Some of its applications include:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological systems, particularly its binding to specific receptors.

    Medicine: Investigated for its potential therapeutic effects, including its use as a precursor for the synthesis of pharmaceuticals.

    Industry: Used in the production of various chemical products and intermediates

Mechanism of Action

The mechanism of action of Endo-8-azabicyclo[3.2.1]octan-2-ol;hydrochloride involves its interaction with specific molecular targets, such as receptors in the nervous system. The compound binds to these receptors, modulating their activity and leading to various physiological effects. The exact pathways involved depend on the specific biological context and the receptors targeted .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to Endo-8-azabicyclo[3.2.1]octan-2-ol;hydrochloride include:

  • Tropine
  • Tropanol
  • 3α-Tropanol
  • 8-Methyl-8-azabicyclo[3.2.1]octan-3-ol

Uniqueness

What sets this compound apart from these similar compounds is its specific stereochemistry and the presence of the hydrochloride group, which can influence its solubility, stability, and biological activity .

Properties

Molecular Formula

C7H14ClNO

Molecular Weight

163.64 g/mol

IUPAC Name

(1R,2R,5S)-8-azabicyclo[3.2.1]octan-2-ol;hydrochloride

InChI

InChI=1S/C7H13NO.ClH/c9-7-4-2-5-1-3-6(7)8-5;/h5-9H,1-4H2;1H/t5-,6+,7+;/m0./s1

InChI Key

RGVUEZZFOBZYQJ-VWZUFWLJSA-N

Isomeric SMILES

C1C[C@@H]2[C@@H](CC[C@H]1N2)O.Cl

Canonical SMILES

C1CC2C(CCC1N2)O.Cl

Origin of Product

United States

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